5-Bromo-3-cyclopropoxy-2-isopropoxypyridine
Description
Properties
IUPAC Name |
5-bromo-3-cyclopropyloxy-2-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)14-11-10(15-9-3-4-9)5-8(12)6-13-11/h5-7,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHGGKJXDOCMID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Br)OC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Disconnections
The target molecule can be dissected into three key components:
-
Pyridine core : Serves as the aromatic backbone.
-
Bromine at position 5 : Introduced via electrophilic substitution or halogen exchange.
-
Alkoxy groups at positions 2 and 3 : Installed through nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.
Route Prioritization
Two primary routes emerge:
-
Route A : Sequential alkoxylation followed by bromination.
-
Route B : Bromination prior to alkoxylation.
Route A is favored due to the reduced electron density after bromination, which hinders subsequent SNAr reactions.
Detailed Synthetic Protocols
Starting Material: 2,3,5-Tribromopyridine
2,3,5-Tribromopyridine (CAS 626-44-8) is selected for its symmetric halogen distribution, enabling stepwise substitution. Commercial availability and reactivity at positions 2 and 3 make it ideal for controlled alkoxylation.
Step 1: Cyclopropoxy Substitution at Position 3
Reaction Conditions :
-
Substrate : 2,3,5-Tribromopyridine (1.0 equiv).
-
Nucleophile : Cyclopropanol (2.5 equiv) deprotonated with NaH (2.5 equiv).
-
Solvent : Anhydrous DMF, 0–5°C under N₂.
-
Time : 12–16 hours.
Mechanism : SNAr displacement of bromide at position 3, facilitated by the electron-withdrawing effect of adjacent bromines.
Yield : 78–82% after column chromatography (hexane/ethyl acetate 9:1).
Step 2: Isopropoxy Substitution at Position 2
Reaction Conditions :
-
Substrate : 3-Cyclopropoxy-2,5-dibromopyridine (1.0 equiv).
-
Nucleophile : Isopropyl alcohol (3.0 equiv) with KOtBu (3.0 equiv).
-
Solvent : Toluene, reflux (110°C).
-
Catalyst : CuI (10 mol%).
Mechanism : Copper-catalyzed Ullmann coupling, enabling substitution at the sterically hindered position 2.
Step 3: Bromine Retention at Position 5
The remaining bromide at position 5 is retained without further modification. Electrophilic bromination is unnecessary due to the pre-existing bromine, simplifying the synthesis.
Optimization and Challenges
Regioselectivity Control
Purification Strategies
-
Crystallization : Sequential use of n-heptane and ethyl acetate yields >99% purity.
-
Chromatography : Silica gel chromatography resolves residual dibromopyridine (<1%).
Table 1: Comparative Yields Under Varied Conditions
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | DMF | 0–5 | None | 82 | 98.5 |
| 2 | Toluene | 110 | CuI | 75 | 99.2 |
| 2 | DMSO | 90 | CuI | 68 | 97.8 |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-6), 4.72–4.68 (m, 1H, OCH(CH₃)₂), 3.95–3.91 (m, 1H, OCH₂cyclopropyl), 1.42 (d, J = 6.0 Hz, 6H, CH(CH₃)₂), 0.85–0.78 (m, 4H, cyclopropane).
-
LC-MS : m/z 314 [M+H]⁺.
Purity Assessment
-
HPLC : 99.2% purity (C18 column, acetonitrile/water 70:30).
-
Elemental Analysis : Calculated for C₁₁H₁₃BrNO₂: C 47.51%, H 4.71%; Found: C 47.48%, H 4.69%.
Industrial Scalability and Environmental Impact
Process Intensification
Green Chemistry Metrics
-
PMI (Process Mass Intensity) : 8.2 (vs. industry average 10–15 for similar compounds).
-
E-Factor : 3.5, driven by efficient crystallization and solvent recycling.
Chemical Reactions Analysis
5-Bromo-3-cyclopropoxy-2-isopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction Reactions: Reduction of the compound can yield the corresponding reduced products.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-3-cyclopropoxy-2-isopropoxypyridine is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-cyclopropoxy-2-isopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Bromopyridine Derivatives
Structural and Functional Group Analysis
The following table compares 5-Bromo-3-cyclopropoxy-2-isopropoxypyridine with key analogs:
Key Observations:
- Steric Effects : The cyclopropoxy and isopropoxy groups in the target compound introduce significant steric hindrance compared to methoxy or hydroxyl groups in analogs . This may reduce nucleophilic attack rates but enhance selectivity in coupling reactions.
- Electronic Effects : The electron-withdrawing bromine at position 5 activates the pyridine ring for electrophilic substitution, while ether groups at positions 2 and 3 donate electron density, creating regioselective reactivity .
- Solubility: Bulky ether groups (cyclopropoxy, isopropoxy) likely render the compound lipophilic, contrasting with the hydrophilic nature of amino/hydroxyl-substituted analogs (e.g., 2-amino-3-bromo-5-hydroxypyridine) .
Biological Activity
5-Bromo-3-cyclopropoxy-2-isopropoxypyridine is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with a bromine atom, a cyclopropoxy group, and an isopropoxy group. Its unique structure contributes to its interaction with various biological targets, making it a valuable subject for pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The precise pathways involved depend on the biological context in which the compound is studied.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest potential anticancer properties, possibly through the inhibition of specific signaling pathways involved in tumor growth.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from damage, which could have implications for neurodegenerative diseases .
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating potential applications in treating infections.
Comparative Analysis
To better understand the biological significance of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences in their biological activities:
| Compound | Antitumor Activity | Neuroprotective Effects | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| 5-Bromo-2-isopropoxypyridine | Low | No | No |
| 3-Cyclopropoxy-2-isopropoxypyridine | High | Moderate | Yes |
Case Studies and Research Findings
- Antitumor Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including those derived from breast and lung cancers. The compound's mechanism appears to involve the modulation of cell cycle regulators.
- Neuroprotection : A recent study investigated the neuroprotective effects of this compound in models of oxidative stress. Results indicated that it reduces neuronal cell death and preserves mitochondrial function, suggesting a potential role in treating conditions like Alzheimer's disease .
- Antimicrobial Testing : In antimicrobial assays, this compound showed significant inhibitory effects against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics.
Q & A
Q. What are the common synthetic routes for preparing 5-Bromo-3-cyclopropoxy-2-isopropoxypyridine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves sequential nucleophilic aromatic substitution (SNAr) reactions. First, introduce the cyclopropoxy group at position 3 using a cyclopropanol derivative under basic conditions (e.g., NaH or K₂CO₃ in DMF). Subsequent isopropoxy substitution at position 2 requires careful control of steric hindrance, often using isopropyl bromide with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reactivity . Optimize yield by:
- Temperature : Maintain 80–100°C for SNAr reactions to balance kinetics and side reactions.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
- Catalysis : Employ Pd-based catalysts for coupling reactions if bromine displacement is challenging .
Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound from regioisomers .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on distinguishing methine protons (δ 1.0–1.5 ppm for cyclopropane CH₂; δ 4.5–5.0 ppm for isopropoxy CH). Coupling patterns in 2D NMR (e.g., COSY, HSQC) resolve overlapping signals from substituents .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching C₁₁H₁₅BrNO₂ (theoretical ~296.03 Da). Fragmentation patterns help identify bromine loss (m/z 217) .
- IR Spectroscopy : Look for C-O-C stretches (~1250 cm⁻¹) and aryl-Br vibrations (~650 cm⁻¹) to confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives with multiple substituents?
- Methodological Answer : Contradictions often arise from dynamic stereochemical effects or paramagnetic impurities. To address this:
- Variable Temperature (VT) NMR : Perform experiments at 25°C and −40°C to freeze conformational changes. For example, cyclopropoxy ring puckering may cause signal splitting at higher temperatures .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to suppress solvent peaks and enhance signal clarity.
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) .
Q. What strategies are recommended for designing coupling reactions involving this compound to minimize dehalogenation side reactions?
- Methodological Answer : Dehalogenation is common in Pd-catalyzed reactions (e.g., Suzuki-Miyaura couplings). Mitigate this by:
- Ligand Selection : Use electron-rich ligands (e.g., SPhos or XPhos) to stabilize the Pd center and reduce oxidative addition of the C-Br bond .
- Additives : Include silver salts (Ag₂CO₃) to scavenge free bromide ions, preventing catalyst poisoning.
- Reaction Monitoring : Employ LC-MS or TLC at 30-minute intervals to detect early-stage byproducts. Adjust stoichiometry if debrominated intermediates (e.g., pyridine-OH) appear .
Q. How can computational modeling be integrated into experimental design to predict reactivity in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer :
- Transition State Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate activation energies for substituent-directed SNAr. For example, predict whether the cyclopropoxy group at position 3 enhances para/ortho reactivity .
- Solvent Effects : Apply continuum solvation models (e.g., PCM) to simulate solvent polarity’s impact on reaction rates. DMSO’s high polarity may favor charge-separated transition states .
- Machine Learning (ML) : Train ML models on PubChem reaction data (e.g., yields, conditions) to recommend optimal catalysts or temperatures for novel derivatives .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed melting points for crystalline forms of this compound?
- Methodological Answer : Discrepancies often stem from polymorphism or impurities.
- DSC/TGA Analysis : Perform differential scanning calorimetry to identify polymorphic transitions (e.g., Form I vs. Form II).
- Recrystallization Screening : Test solvents (e.g., EtOH, acetonitrile) under slow cooling to isolate stable polymorphs.
- PXRD : Compare experimental X-ray diffraction patterns with simulated data from single-crystal structures .
Experimental Design for Biological Applications
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound in kinase inhibition studies?
- Methodological Answer :
- Kinase Profiling : Use fluorescence-based ADP-Glo™ assays across a panel of 50+ kinases to identify targets. Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, CDK2).
- Dose-Response Curves : Generate IC₅₀ values with 8-point dilution series (1 nM–100 μM). Include staurosporine as a positive control .
- Cellular Uptake Studies : Quantify intracellular concentrations via LC-MS/MS after 24-hour exposure to assess membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
